(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol

Cross-coupling C–C bond formation Medicinal chemistry building blocks

(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS 1536391-19-1, MF C9H9IN2O, MW 288.09) is a polysubstituted imidazo[1,2-a]pyridine derivative featuring a C6 iodo substituent, a C2 methyl group, and a C3 hydroxymethyl function. It belongs to a privileged scaffold class extensively exploited in medicinal chemistry for kinase inhibition, CNS agent development, and as a synthetic building block for radiolabeled probes.

Molecular Formula C9H9IN2O
Molecular Weight 288.08 g/mol
Cat. No. B12853719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol
Molecular FormulaC9H9IN2O
Molecular Weight288.08 g/mol
Structural Identifiers
SMILESCC1=C(N2C=C(C=CC2=N1)I)CO
InChIInChI=1S/C9H9IN2O/c1-6-8(5-13)12-4-7(10)2-3-9(12)11-6/h2-4,13H,5H2,1H3
InChIKeyGBDKUNNRVNRZMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol: Chemical Profile and Procurement Context


(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS 1536391-19-1, MF C9H9IN2O, MW 288.09) is a polysubstituted imidazo[1,2-a]pyridine derivative featuring a C6 iodo substituent, a C2 methyl group, and a C3 hydroxymethyl function . It belongs to a privileged scaffold class extensively exploited in medicinal chemistry for kinase inhibition, CNS agent development, and as a synthetic building block for radiolabeled probes [1]. The compound is commercially available at 95% purity from specialty suppliers and is stored at 0 °C .

Why (6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol Cannot Be Simply Replaced by Analogous Imidazopyridine Derivatives


Substituting (6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol with a ring-unsubstituted, bromo, or chloro congener, or with a regioisomeric hydroxymethyl derivative, alters at least two orthogonal reactivity parameters: (i) the halogen-dependent oxidative addition rate in metal-catalyzed cross-couplings (Ar-I ≫ Ar-Br > Ar-Cl) [1], and (ii) the electronic and steric modulation conferred by the C2 methyl group, which has been shown to significantly influence both Suzuki coupling efficiency and biological target affinity in imidazo[1,2-a]pyridine series [2]. Consequently, a procurement decision based solely on scaffold similarity carries a high risk of divergent synthetic or pharmacological outcomes.

Quantitative Differentiation Evidence for (6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol Versus Closest Analogs


Enhanced Suzuki–Miyaura Coupling Reactivity of 6-Iodo vs. 6-Bromo-2-methylimidazo[1,2-a]pyridine Derivatives

In the imidazo[1,2-a]pyridine series, the nature of the 6-halogen and the presence of a C2 substituent jointly dictate Suzuki coupling efficiency. A dedicated study demonstrated that 6-bromo-2-methylimidazo[1,2-a]pyridines couple efficiently, whereas 6-bromo derivatives lacking a C2 substituent are poorly reactive [1]. The 6-iodo congener, by virtue of the lower C–I bond dissociation energy relative to C–Br, is expected to undergo faster oxidative addition. In a related series of 3-iodoimidazo[1,2-a]pyridines, optimized Suzuki conditions with strong bases in DME afforded coupling yields of 36–94% . While a direct head-to-head iodo vs. bromo yield comparison at position 6 of the same scaffold is not currently published, the well-established reactivity order (Ar-I > Ar-Br >> Ar-Cl) in Pd(0)-mediated couplings supports a significant kinetic advantage for the 6-iodo derivative in iterative synthesis or library production workflows.

Cross-coupling C–C bond formation Medicinal chemistry building blocks

Iodine as a Radioisotope Incorporation Handle: SPECT/PET Imaging Agent Precursor Potential

The 6-iodo substituent enables direct isotopic exchange or iodo-destannylation for incorporation of gamma-emitting iodine isotopes (¹²³I, ¹²⁵I) without altering the core scaffold's binding pharmacophore. The structurally related 6-iodo-2-(4'-dimethylaminophenyl)imidazo[1,2-a]pyridine (IMPY) and its derivatives exhibit high affinity for β-amyloid (Aβ) plaques (Ki = 15 nM for IMPY; Ki = 10 nM for its bromo analog) [1]. A subsequent SAR study of 4-(6-iodo-H-imidazo[1,2-a]pyridin-2-yl)-N-dimethylbenzeneamine derivatives identified 6-ethylthio, 6-cyano, and 6-nitro analogs with Ki < 10 nM, while demonstrating that a bromo substituent in the adjacent ring position (14a) retained high affinity (Ki = 7.4 nM) whereas a methyl substituent (14c) abolished activity [2]. These data underscore the critical role of the C6 halogen's nature and position for target engagement. (6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol positions the iodine at the 6-position and provides a C3 hydroxymethyl group for further derivatization into acetamide or ester prodrug moieties, a strategy directly relevant to optimizing pharmacokinetics of imaging agents.

Radioiodination Molecular imaging Amyloid plaque ligand

C3 Hydroxymethyl as a Versatile Derivatization Handle vs. C3-Unsubstituted or C3-Methyl Analogs

The C3 hydroxymethyl group provides a synthetic differentiation point absent in many comparators. (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS 30489-44-2, MF C9H10N2O, MW 162.19) lacks the 6-iodo substituent and serves as a baseline fragment molecule for medicinal chemistry . The compound (6-iodo-3-methylimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1447911-50-3, same MF C9H9IN2O, MW 288.09) is a regioisomer in which the iodo and hydroxymethyl groups exchange positions relative to the target compound . This regioisomeric arrangement fundamentally alters the electronic environment and steric accessibility of both functional groups. In the imidazo[1,2-a]pyridine scaffold, the C3 position is known to be a key site for pharmacophoric substitution (e.g., the acetamide side chain in Zolpidem), while C6 substitution modulates pharmacokinetic properties and target selectivity [1]. The target compound uniquely combines a C3 hydroxymethyl group (oxidizable to aldehyde, convertible to ester, amide, or ether) with a C6 iodo (cross-coupling handle) and a C2 methyl (enhanced metabolic stability of the imidazole ring), offering a three-point diversification vector not simultaneously available in any of its close analogs.

Synthetic intermediate Functional group interconversion Fragment-based drug discovery

Carbonylation Chemoselectivity: 6-Iodo as a Substrate for Selective Carboxamide Introduction

A recent study on heterogeneous Pd-catalyzed aminocarbonylation of imidazo[1,2-a]pyridines reported that 6-iodo derivatives undergo competing mono- and double carbonylation with aliphatic amines, but that good-to-excellent selectivities toward either the corresponding amides or α-ketoamides can be achieved by proper choice of reaction conditions [1]. The same study obtained 6-iodoimidazo[1,2-a]pyridine starting material in 84–91% yield. In contrast, the bromo and chloro analogs, while also viable substrates, generally require higher catalyst loadings, longer reaction times, or more forcing conditions to achieve comparable conversion due to slower oxidative addition of the C–Br and C–Cl bonds [2]. This differential reactivity positions the 6-iodo compound as the preferred substrate for rapid exploration of carboxamide-containing chemical space at the 6-position.

Aminocarbonylation Carboxamide synthesis Palladium catalysis

Procurement-Relevant Application Scenarios for (6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol


Parallel Synthesis of 2,3,6-Trisubstituted Imidazo[1,2-a]pyridine Libraries via Iterative Cross-Coupling

Because the C6–I bond undergoes facile Pd-catalyzed oxidative addition, medicinal chemistry teams can prioritize (6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol as a single versatile building block for generating hundreds of 6-aryl or 6-heteroaryl analogs via Suzuki, Sonogashira, or Heck couplings [1]. The C3 hydroxymethyl group can be orthogonally oxidized to an aldehyde for reductive amination or converted to an ester, enabling a three-dimensional diversification strategy. This reduces the number of distinct building blocks that must be procured and validated, lowering inventory complexity and overall synthesis cost per compound.

Development of Radioiodinated SPECT Imaging Probes for Neurological Targets

Organizations developing molecular imaging agents for Alzheimer's disease or other amyloid-related pathologies can use this compound as a precursor for ¹²³I or ¹²⁵I labeling via isotope exchange or iodo-destannylation [2]. The C3 hydroxymethyl group provides a convenient attachment point for further derivatization (e.g., conversion to an acetamide side chain) to modulate logD, plasma protein binding, and brain uptake without disturbing the iodine-bearing pharmacophore. This compound's scaffold is directly related to the IMPY class, which has demonstrated high affinity for Aβ plaques (Ki ≤ 15 nM) and established structure-affinity relationships guiding rational optimization [3].

Fragment-Based Drug Discovery (FBDD) and Scaffold Elaboration

As a rule-of-three compliant fragment (MW 288 < 300; clogP ~1.5–2.5; H-bond donors/acceptors: 1/2), (6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol can serve as a starting point for fragment growing or linking campaigns . The iodine atom provides anomalous X-ray scattering for unambiguous crystallographic binding mode determination, while the hydroxymethyl group can be elaborated via click chemistry or amide bond formation. The 2-methyl group improves metabolic stability of the imidazole ring relative to the unsubstituted analog, a critical consideration for advancing fragments to lead-like molecules.

Selective C6 Carboxamide Functionalization for Kinase Inhibitor Optimization

Given the established role of imidazo[1,2-a]pyridines as PI3K, mTOR, and CDK inhibitors [4], teams pursuing kinase drug discovery can leverage the 6-iodo substituent for Pd-catalyzed aminocarbonylation to install diverse carboxamide moieties at the 6-position, a key vector for modulating kinase selectivity and pharmacokinetic properties. The availability of this compound with a pre-installed iodo leaving group eliminates the need for halogenation late in the synthetic sequence, reducing step count and improving overall yield in lead optimization campaigns.

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